![molecular formula C23H16ClNO4 B2500289 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923256-96-6](/img/structure/B2500289.png)
4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
This compound is a type of benzamide, which is an organic compound consisting of a carboxamide group (-CONH2) attached to a benzene ring. The presence of the 4-chloro and 4-methoxyphenyl groups suggests that it may have unique properties compared to other benzamides .
Molecular Structure Analysis
The molecular formula of this compound is C14H12ClNO2, as per the information available . The presence of the benzamide group, along with the 4-chloro and 4-methoxyphenyl groups, would contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
As a benzamide, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic acyl substitution reactions or hydrolysis under acidic or basic conditions. The chloro and methoxy groups may also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents. The chloro and methoxy groups may also influence properties such as melting point, boiling point, and density .Scientific Research Applications
Synthesis of Benzamides
Benzamides, including 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .
Pharmaceutical Applications
Benzamides are widely used in the pharmaceutical industry. They are found in potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity .
Industrial Applications
Benzamides are also widely used in industries such as paper, plastic, and rubber . They are used as an intermediate product in the synthesis of therapeutic agents .
Antioxidant Activity
The antioxidant potential of benzamides, including 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide, can be evaluated by DPPH assay . This compound was found to be a better antioxidant than its metal complexes .
Antimicrobial Efficacy
Benzamides and their metal complexes have shown antimicrobial activity against various strains of bacteria and fungi . The metal complexes were found to be more noxious than the ligand .
Molecular Docking Studies
Molecular docking studies based on the binding energy values supported the experimental results of the antioxidant activities of the compounds . A clear intra-molecular charge transfer was perceived in the ligand and its metal complexes .
Material Sciences Applications
Imidazole derivatives, including 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide, have diverse applications in the areas of medicinal chemistry and material sciences . The fluorescent nature of these compounds makes them applicable as whiteners in textiles, optics, and photography .
Agricultural Applications
These compounds have found many applications in the field of agriculture, such as pesticides, fungicides, herbicides, and plant development regulators .
Future Directions
properties
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO4/c1-28-18-9-4-14(5-10-18)22-13-20(26)19-12-17(8-11-21(19)29-22)25-23(27)15-2-6-16(24)7-3-15/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKGTLHNTKDLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
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